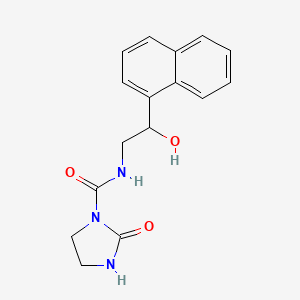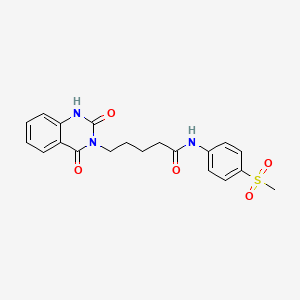
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ is a selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a critical signaling pathway involved in inflammation, immune response, and cell survival.
Wirkmechanismus
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide selectively inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide binds to the ATP-binding site of IKKβ, a subunit of the IKK complex, and prevents its activation, thereby inhibiting the activation of NF-κB (9). NF-κB regulates the expression of several genes involved in inflammation, immune response, and cell survival, making it a critical pathway for the pathogenesis of various diseases.
Biochemical and Physiological Effects
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis, and modulation of immune response and inflammation. 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy (5,6). In addition, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for inflammatory diseases and autoimmune disorders (7,8).
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has several advantages for lab experiments, including its high selectivity for the NF-κB pathway, well-established synthesis method, and extensive characterization. However, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has some limitations, including its low solubility in water and potential off-target effects at high concentrations. Therefore, careful optimization of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide concentration and experimental conditions is necessary to ensure its specificity and efficacy.
Zukünftige Richtungen
For 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide research include the development of more potent and selective inhibitors, identification of biomarkers, and investigation of its combination therapy with other agents.
Synthesemethoden
The synthesis of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide involves a series of chemical reactions starting from commercially available 2-amino-4,6-dichloroquinazoline. The detailed synthesis method has been described in several research articles (1,2). In brief, the synthesis involves the reaction of 2-amino-4,6-dichloroquinazoline with 4-methylsulfonylbenzoyl chloride in the presence of a base to obtain the intermediate product. This intermediate product is then reacted with 5-bromovaleryl chloride to obtain the final product, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. Several studies have demonstrated the efficacy of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide in inhibiting NF-κB activity, which is a critical pathway involved in the pathogenesis of these diseases (3,4). 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy (5,6). In addition, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for inflammatory diseases and autoimmune disorders (7,8).
Eigenschaften
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-29(27,28)15-11-9-14(10-12-15)21-18(24)8-4-5-13-23-19(25)16-6-2-3-7-17(16)22-20(23)26/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXFVZXPNSHQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

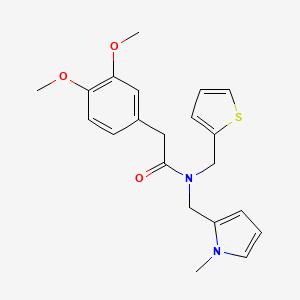
![6-methoxy-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2874529.png)
![Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2874530.png)
![N-[4-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2874531.png)
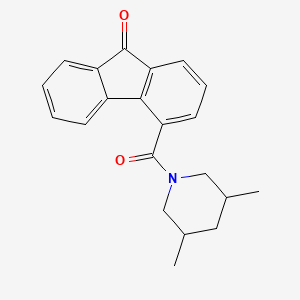
![Methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2874533.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2874537.png)
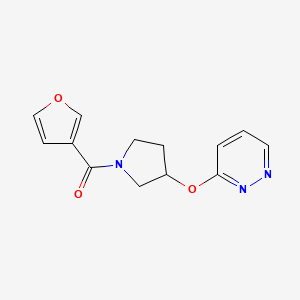
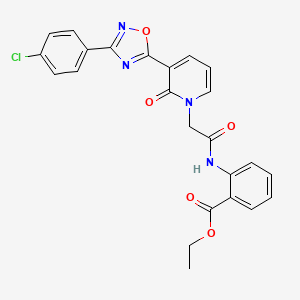
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2874543.png)
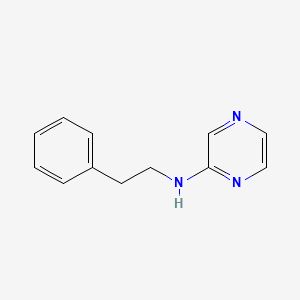
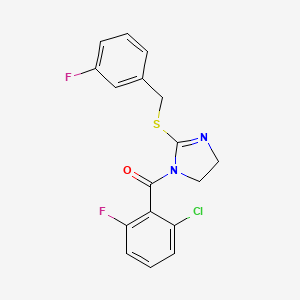
![2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2874547.png)
